(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1354015-15-8
VCID: VC6368968
InChI: InChI=1S/C17H28N4O3/c1-6-20(7-2)14-10-15(19-12-18-14)23-13-8-9-21(11-13)16(22)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3/t13-/m0/s1
SMILES: CCN(CC)C1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C
Molecular Formula: C17H28N4O3
Molecular Weight: 336.436

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

CAS No.: 1354015-15-8

Cat. No.: VC6368968

Molecular Formula: C17H28N4O3

Molecular Weight: 336.436

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate - 1354015-15-8

Specification

CAS No. 1354015-15-8
Molecular Formula C17H28N4O3
Molecular Weight 336.436
IUPAC Name tert-butyl (3S)-3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H28N4O3/c1-6-20(7-2)14-10-15(19-12-18-14)23-13-8-9-21(11-13)16(22)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3/t13-/m0/s1
Standard InChI Key MLMXCKDDWPEREW-ZDUSSCGKSA-N
SMILES CCN(CC)C1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrimidine ring substituted with a diethylamino group at position 6, linked via an ether bond to the (S)-configured 3-position of a pyrrolidine ring. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. Its IUPAC name is tert-butyl (3S)-3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate, with a molecular formula of C₁₇H₂₈N₄O₃ and a molecular weight of 336.436 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1354015-15-8
Molecular FormulaC₁₇H₂₈N₄O₃
Molecular Weight336.436 g/mol
IUPAC Nametert-butyl (3S)-3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate
SMILESCCN(CC)C₁=CC(=NC=N₁)OC₂CCN(C₂)C(=O)OC(C)(C)C
InChIKeyMLMXCKDDWPEREW-ZDUSSCGKSA-N

Stereochemical Significance

The (S)-configuration at the pyrrolidine 3-position is critical for biological activity. Enantiomeric purity influences binding affinity to target proteins, as demonstrated in analogous compounds where (S)-enantiomers showed 3–10× greater potency than (R)-counterparts . For example, in NAPE-PLD inhibitors, (S)-3-hydroxypyrrolidine substituents improved enzymatic inhibition by reducing steric clashes and optimizing hydrogen-bond interactions .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for this specific compound are proprietary, its structure suggests a multi-step synthesis:

  • Pyrimidine Core Formation: Coupling diethylamine with 4-chloro-6-aminopyrimidine under Ullmann conditions.

  • Pyrrolidine Functionalization: Introducing the Boc-protected pyrrolidine via nucleophilic substitution at the pyrimidine 4-position.

  • Stereocontrol: Asymmetric catalysis (e.g., chiral Lewis acids) ensures (S)-configuration at the pyrrolidine 3-position .

Patent US8247415B2 highlights analogous methods for tert-butyl-protected pyrrolidines, utilizing Boc anhydride [(Boc)₂O] in dichloromethane with DMAP catalysis .

Purification and Characterization

  • Chromatography: Reverse-phase HPLC for enantiomeric resolution.

  • Spectroscopy: ¹H/¹³C NMR confirms regiochemistry; LC-MS validates molecular weight .

Structure–Activity Relationship (SAR) Insights

Pyrimidine Modifications

  • 6-Diethylamino Group: Enhances solubility and modulates electron density. Replacement with smaller alkyl groups (e.g., methyl) reduces potency by 50% in kinase assays .

  • 4-Oxy Linker: Ether bonds improve metabolic stability compared to ester linkages, as shown in CDK2 degraders .

Pyrrolidine Optimization

  • (S)-Configuration: Increases target engagement by 3-fold vs. (R)-enantiomers in β3 adrenergic receptor agonists .

  • Boc Protection: Stabilizes the pyrrolidine nitrogen against oxidative metabolism, extending half-life in vivo .

Table 2: SAR Trends in Analogous Compounds

ModificationEffect on Potency (IC₅₀)Effect on Lipophilicity (cLogP)
6-Diethylamino → 6-Methyl↓ 2×↓ 0.5
(S)-Pyrrolidine → (R)-Pyrrolidine↓ 3×No change
Boc → Acetyl Protection↓ 5×↑ 0.8

Research Gaps and Future Directions

  • In Vivo Profiling: No pharmacokinetic data exists for this compound. Studies on bioavailability and blood-brain barrier penetration are needed.

  • Target Deconvolution: High-throughput screening against kinase panels would elucidate primary targets.

  • Synthetic Scalability: Optimizing enantioselective routes for industrial-scale production remains challenging.

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